molecular formula C9H20Cl2N2 B1442267 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride CAS No. 78449-85-1

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride

Cat. No.: B1442267
CAS No.: 78449-85-1
M. Wt: 227.17 g/mol
InChI Key: IBMNUZMAENOCHR-UHFFFAOYSA-N
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Description

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride typically involves the reaction of hexahydro-1H-pyrrolizine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-1H-pyrrolizine-7a(5H)-ethanamine dihydrochloride
  • 2-Tetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-ylethylamine dihydrochloride

Uniqueness

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride is unique due to its specific structural features and reactivity profile.

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-6-5-9-3-1-7-11(9)8-2-4-9;;/h1-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMNUZMAENOCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703090
Record name 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78449-85-1
Record name 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride
Reactant of Route 2
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride
Reactant of Route 3
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride
Reactant of Route 4
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride

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